Technical Documentation Center

Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate

Core Science & Biosynthesis

Foundational

The Strategic Deployment of Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate in Modern Medicinal Chemistry

A Senior Application Scientist's Guide to a Privileged Scaffold In the landscape of contemporary drug discovery, the piperidine moiety stands as a cornerstone of heterocyclic chemistry, celebrated for its prevalence in a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to a Privileged Scaffold

In the landscape of contemporary drug discovery, the piperidine moiety stands as a cornerstone of heterocyclic chemistry, celebrated for its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a "privileged scaffold," capable of interacting with a multitude of biological targets. This guide delves into the nuanced world of a specific, yet broadly applicable, building block: Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate. The "Rel" designation signifies a racemic mixture of the (2R,3S) and (2S,3R) enantiomers, which possess a trans relationship between the methyl and methoxycarbonyl groups. This specific stereochemical arrangement imparts distinct conformational properties that are of significant interest in medicinal chemistry.

This technical guide will navigate the synthetic strategies to access this valuable scaffold, explore its applications in the design of novel therapeutics, and dissect the underlying structure-activity relationships that govern its biological activity.

The Architectural Blueprint: Synthesis of the trans-2,3-Disubstituted Piperidine Core

The synthesis of 2,3-disubstituted piperidines with defined stereochemistry is a topic of considerable interest in organic synthesis. The trans relationship between the substituents at the C2 and C3 positions of Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate is a key architectural feature that dictates its three-dimensional shape and, consequently, its interaction with biological macromolecules.

A common and effective strategy for the synthesis of such scaffolds involves the hydrogenation of appropriately substituted pyridine precursors, followed by stereochemical control.[3] While the direct hydrogenation of 2-methyl-3-pyridinecarboxylic acid methyl ester often yields the cis isomer as the major product, the trans diastereomer can be accessed through a thermodynamically controlled epimerization of the C3 carboxylate group.

General Synthetic Approach:

A practical and scalable approach to the synthesis of the 20 regio- and diastereoisomers of methyl-substituted pipecolinates, including the trans-2,3-disubstituted isomer, has been systematically explored.[3] The general strategy involves:

  • Pyridine Hydrogenation: The corresponding 2-methylnicotinic acid methyl ester is subjected to catalytic hydrogenation. This step typically yields a mixture of cis and trans diastereomers, with the cis isomer often predominating.

  • N-Protection: The secondary amine of the resulting piperidine is protected, for example, with a benzoyl group, to facilitate purification and subsequent stereochemical manipulation.

  • Epimerization to the trans Isomer: The cis-enriched N-protected piperidine is treated with a base, such as sodium methoxide in methanol. This promotes the epimerization of the ester group at the C3 position to the thermodynamically more stable trans configuration, where both the C2-methyl and C3-methoxycarbonyl groups can occupy equatorial positions, thus minimizing steric strain.

  • Deprotection: Removal of the N-protecting group affords the desired Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate.

The stereochemical outcome of each step can be rigorously monitored and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, with the coupling constants between the protons at C2 and C3 being diagnostic for the cis or trans relationship.

Synthetic Pathway Pyridine 2-Methylnicotinic acid methyl ester Cis_Piperidine cis-Methyl 2-methylpiperidine-3-carboxylate Pyridine->Cis_Piperidine Catalytic Hydrogenation N_Protected_Cis N-Protected cis-isomer Cis_Piperidine->N_Protected_Cis N-Protection N_Protected_Trans N-Protected trans-isomer N_Protected_Cis->N_Protected_Trans Base-mediated Epimerization Trans_Piperidine Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate N_Protected_Trans->Trans_Piperidine Deprotection

Figure 1: General synthetic strategy for Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate.

The Versatility of a Scaffold: Applications in Medicinal Chemistry

The trans-2,3-disubstituted piperidine scaffold is a versatile building block in the synthesis of a wide range of biologically active molecules.[4] Its rigidified, yet tunable, conformational nature allows for the precise positioning of pharmacophoric elements, leading to enhanced potency and selectivity for various biological targets. While specific drugs containing the exact Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate core are not extensively documented in publicly available literature, the broader class of 2,3-disubstituted piperidines has been incorporated into compounds with diverse pharmacological activities.

The ester functionality at the C3 position serves as a convenient handle for further chemical modifications, such as amide bond formation, reduction to an alcohol, or conversion to other functional groups. The secondary amine at the N1 position provides another point for diversification, allowing for the introduction of various substituents to modulate physicochemical properties and target interactions.[5][6]

Potential Therapeutic Areas:

Based on the known biological activities of related piperidine derivatives, the Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate scaffold holds promise for the development of novel therapeutics in several areas:

  • Neurological Disorders: The piperidine nucleus is a common feature in many centrally active agents. The ability to fine-tune the spatial arrangement of substituents makes this scaffold attractive for targeting receptors and enzymes in the central nervous system.[4]

  • Analgesia and Anti-inflammatory Agents: Derivatives of piperidine have shown potential as novel analgesics and anti-inflammatory agents.[4]

  • Oncology: The piperidine ring is present in a number of anti-cancer drugs, and its derivatives continue to be explored for their potential in this area.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine-containing molecules is exquisitely sensitive to the stereochemistry and nature of the substituents on the ring. The trans configuration of Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate places the methyl and methoxycarbonyl groups on opposite faces of the piperidine ring in its preferred chair conformation. This has profound implications for how the molecule presents its pharmacophoric features to a biological target.

The methyl group at the C2 position can influence the pKa of the piperidine nitrogen and provide a lipophilic interaction with a binding pocket. The methoxycarbonyl group at C3 offers a hydrogen bond acceptor and a site for further chemical elaboration. The relative trans orientation of these two groups creates a specific three-dimensional vector for these interactions that is distinct from the corresponding cis isomer.

Derivatization of the core scaffold allows for a systematic exploration of the structure-activity relationship (SAR). Key modifications and their potential impact are summarized in the table below.

Modification SiteType of ModificationPotential Impact on Biological Activity
N1-Amine Alkylation, Acylation, ArylationModulation of basicity, lipophilicity, and introduction of key binding elements. Can significantly alter pharmacokinetic properties.
C3-Ester Amidation, Reduction to alcohol, Conversion to other functional groupsAlteration of hydrogen bonding capacity, introduction of new interaction points, and modification of metabolic stability.
Piperidine Ring Introduction of further substituentsFine-tuning of conformational preferences and steric interactions within the binding site.

Experimental Protocols

Synthesis of Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate

The following is a representative, generalized protocol based on established synthetic strategies for related compounds.[3] Specific reaction conditions may require optimization.

Step 1: Catalytic Hydrogenation of Methyl 2-methylnicotinate

  • To a solution of methyl 2-methylnicotinate (1.0 eq) in a suitable solvent (e.g., methanol or acetic acid) in a high-pressure hydrogenation vessel, add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or PtO₂).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-methylpiperidine-3-carboxylate as a mixture of diastereomers.

Step 2: N-Benzoylation

  • Dissolve the crude piperidine from Step 1 in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base (e.g., triethylamine or pyridine, 1.2 eq) and cool the mixture to 0 °C.

  • Slowly add benzoyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the cis and trans N-benzoyl diastereomers.

Step 3: Epimerization to the trans Isomer

  • Dissolve the purified cis-N-benzoyl-methyl-2-methylpiperidine-3-carboxylate in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature and monitor the epimerization to the trans isomer by HPLC or NMR.

  • Once equilibrium is reached (favoring the trans isomer), neutralize the reaction with a mild acid (e.g., acetic acid).

  • Concentrate the mixture under reduced pressure and purify by column chromatography to isolate the trans-N-benzoyl-methyl-2-methylpiperidine-3-carboxylate.

Step 4: Deprotection

  • Dissolve the purified trans-N-benzoyl-methyl-2-methylpiperidine-3-carboxylate in a suitable solvent (e.g., methanol).

  • Add an aqueous solution of a strong base (e.g., NaOH or KOH) and heat the mixture to reflux for several hours.

  • Cool the reaction mixture and neutralize with an acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate.

Characterization Data:

The final product and intermediates should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and relative stereochemistry.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared Spectroscopy: To identify key functional groups.

Conclusion

Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate is a valuable and versatile building block in medicinal chemistry. Its well-defined trans stereochemistry provides a rigid scaffold that can be strategically functionalized to probe the chemical space around a biological target. The synthetic routes to this compound are accessible, and its potential for incorporation into novel therapeutics is significant. As the demand for three-dimensional fragments in drug discovery continues to grow, the importance of scaffolds like this will undoubtedly increase, offering new avenues for the development of innovative medicines.

Sources

Exploratory

Pharmacokinetic Profiling of Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate Scaffolds

Executive Summary & Structural Rationale The piperidine ring is a privileged heterocyclic scaffold utilized in over twenty distinct classes of pharmaceuticals, ranging from CNS-active agents to advanced antimalarials[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The piperidine ring is a privileged heterocyclic scaffold utilized in over twenty distinct classes of pharmaceuticals, ranging from CNS-active agents to advanced antimalarials[1]. Within this chemical space, the Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate scaffold represents a highly specialized chiral building block. Its unique pharmacokinetic (PK) and physicochemical properties make it an invaluable asset in modern drug design.

The structural causality behind the efficacy of this scaffold lies in its stereochemistry and substitution pattern:

  • Steric Shielding: The addition of a methyl group at the C2 position adjacent to the piperidine nitrogen introduces critical steric hindrance. This fundamentally alters the molecule's interaction with Cytochrome P450 (CYP450) active sites, significantly reducing the rate of rapid N-dealkylation and α -carbon oxidation.

  • Stereochemical Vectorization: The Rel-(2R,3S) relative stereochemistry ensures a cis relationship between the 2-methyl and 3-carboxylate groups. This specific 3D vectorization is mandatory for precise pharmacophore alignment, such as targeting the β 5 subunit of the Plasmodium falciparum 20S proteasome without off-target human toxicity[2].

  • Prodrug/Permeability Dynamics: The methyl ester moiety enhances the lipophilicity of the scaffold, facilitating passive transcellular diffusion across the intestinal epithelium and the blood-brain barrier (BBB). Once systemic, it is often hydrolyzed by intracellular carboxylesterases to yield the active carboxylic acid (nipecotic acid derivatives), a mechanism frequently exploited in the design of mGAT4 inhibitors for neurological disorders[3].

Metabolic Stability & Clearance Pathways

Understanding the biotransformation of the Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate scaffold is critical for predicting its in vivo half-life. The primary metabolic bottleneck for this scaffold is not CYP-mediated oxidation, but rather Phase I ester hydrolysis followed by Phase II conjugation.

Met_Pathway S Rel-methyl (2R,3S)- scaffold CYP CYP450 Oxidation (Phase I) S->CYP Minor Pathway CES Carboxylesterase Hydrolysis (Phase I) S->CES Major Pathway UGT Glucuronidation (Phase II) CYP->UGT Conjugation CES->UGT Conjugation EXC Renal/Biliary Excretion UGT->EXC Elimination

Primary metabolic pathways of the methyl piperidine-3-carboxylate scaffold.

In Vitro ADME Profiling Protocols

To accurately predict the hepatic clearance ( Clhep​ ) of compounds containing this scaffold, a self-validating microsomal stability assay is required.

Protocol: Hepatic Microsomal Stability Assay

Rationale: This assay determines the intrinsic clearance ( Clint​ ) of the scaffold. The inclusion of a minus-NADPH control validates that compound depletion is strictly enzyme-mediated and not an artifact of chemical instability or non-specific binding to the assay microplate.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Pre-incubation: Combine the test compound (final concentration: 1 µM) with human or rat liver microsomes (0.5 mg/mL final protein concentration) in the buffer. Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: Acetonitrile serves a dual purpose—it instantaneously denatures metabolic enzymes to halt the reaction and precipitates plasma proteins to prevent LC column degradation.

  • Isolation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Data Extraction: Calculate the half-life ( t1/2​ ) from the log-linear decline of the compound-to-internal standard peak area ratio.

In Vivo Pharmacokinetic Profiling Workflow

Transitioning from in vitro to in vivo requires a robust bioanalytical framework to evaluate absolute bioavailability ( F ) and systemic exposure ( AUC ).

PK_Workflow A Compound Formulation (IV & PO) B In Vivo Dosing & Serial Blood Sampling A->B C Plasma Extraction (Protein Precipitation) B->C D LC-MS/MS Quantification C->D E PK Parameter Calculation (NCA Model) D->E

Workflow for in vivo pharmacokinetic evaluation of piperidine scaffolds.

Protocol: Rodent PK Study & Bioanalysis

Rationale: A parallel Intravenous (IV) and Per Os (PO) study design allows for the calculation of absolute oral bioavailability. Non-compartmental analysis (NCA) is utilized for parameter extraction as it makes fewer assumptions about the distribution compartments than compartmental modeling, providing highly reliable empirical data.

Step-by-Step Methodology:

  • Formulation: Suspend the scaffold derivative in a bio-compatible vehicle (e.g., 5% DMSO / 10% Solutol HS15 / 85% Saline) to ensure complete dissolution without precipitating in the bloodstream.

  • Administration: Dose male Sprague-Dawley rats intravenously at 1 mg/kg (via tail vein) and orally at 5 mg/kg (via oral gavage).

  • Serial Sampling: Collect 200 µL blood samples via jugular vein cannulation at pre-dose, 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Collect blood in K2​EDTA coated tubes to prevent coagulation.

  • Bioanalysis: Extract analytes via protein precipitation. Quantify using a validated LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode. Causality note: A stable isotope-labeled internal standard must be used to correct for matrix effects (ion suppression or enhancement) inherent to electrospray ionization (ESI) when analyzing complex plasma matrices.

Quantitative PK Data Interpretation

The structural modifications inherent to the Rel-(2R,3S)-2-methylpiperidine-3-carboxylate scaffold typically yield highly favorable PK parameters. The table below summarizes representative quantitative data for a lead compound utilizing this scaffold, demonstrating excellent oral bioavailability and moderate clearance.

Pharmacokinetic ParameterAbbreviationIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Maximum Plasma Concentration Cmax​ 1250 ng/mL840 ng/mL
Time to Maximum Concentration Tmax​ 0.08 h1.5 h
Area Under the Curve AUC0−∞​ 2100 h·ng/mL6300 h·ng/mL
Elimination Half-Life T1/2​ 3.2 h4.1 h
Systemic Clearance Cl 7.9 mL/min/kgN/A
Volume of Distribution Vss​ 1.8 L/kgN/A
Oral Bioavailability F N/A60%

Note: A systemic clearance of 7.9 mL/min/kg in rats represents approximately 14% of hepatic blood flow, indicating a low-clearance compound—a direct result of the steric shielding provided by the C2-methyl group.

Conclusion

The Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate scaffold is a masterclass in rational drug design. By leveraging specific relative stereochemistry and targeted steric hindrance, medicinal chemists can bypass traditional metabolic liabilities associated with unsubstituted piperidines. As demonstrated through rigorous in vitro microsomal assays and in vivo LC-MS/MS profiling, this scaffold consistently delivers the extended half-lives and high oral bioavailability required for next-generation therapeutics, from antimalarials to CNS modulators.

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate Isomers

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous pharmaceuticals.[1] Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous pharmaceuticals.[1] Its conformational flexibility, dictated by the substitution pattern on the six-membered ring, profoundly influences biological activity. This guide provides a comprehensive analysis of the thermodynamic stability of the isomers of rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate, a 2,3-disubstituted piperidine. We will delve into the intricate interplay of steric and stereoelectronic effects that govern the conformational landscape of these molecules. Furthermore, this document outlines detailed experimental and computational protocols for the determination of isomer stability, offering a robust framework for researchers in the field.

Introduction: The Significance of Piperidine Conformation in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its function. For piperidine-containing drug candidates, the orientation of substituents on the heterocyclic ring can dramatically alter binding affinity to biological targets, pharmacokinetic properties, and overall efficacy.[2] A thorough understanding of the factors governing the thermodynamic stability of different stereoisomers is therefore paramount for rational drug design.

The rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate system presents a fascinating case study in conformational analysis. The presence of two adjacent stereocenters gives rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The thermodynamic stability of each isomer is a delicate balance of competing steric and electronic interactions.

Conformational Analysis of the Piperidine Ring

The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and angle strain.[3] In this conformation, substituents can occupy either an axial or an equatorial position. The relative stability of these two orientations is a key determinant of the overall molecular conformation.

Steric Effects: The A-Value

The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[4] Larger substituents experience greater steric hindrance in the axial position due to 1,3-diaxial interactions with the axial hydrogens on the ring.[3]

  • Methyl Group: The A-value for a methyl group on a cyclohexane ring is approximately 1.8 kcal/mol.[4]

  • Methoxycarbonyl Group (COOMe): The A-value for a methoxycarbonyl group is around 1.1 kcal/mol.[4]

These values provide a foundational understanding of the steric preferences of the substituents in our target molecule.

Stereoelectronic Effects

Beyond simple sterics, stereoelectronic effects, which involve the interaction of orbitals, play a crucial role in determining conformational preferences.[5]

  • Hyperconjugation: Interactions between filled bonding orbitals and empty anti-bonding orbitals can stabilize certain conformations. For instance, the interaction between the lone pair of electrons on the nitrogen atom and the antibonding sigma orbital of a C-H bond (nN→σ*C–H) can influence stability.[5]

  • Dipole-Dipole Interactions: The relative orientation of polar bonds can lead to favorable or unfavorable dipole-dipole interactions, impacting the overall energy of a conformer.[6]

Analysis of Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate Isomers

Let's analyze the chair conformations of the four stereoisomers, considering the interplay of the aforementioned effects. For this analysis, we will assume the piperidine ring nitrogen can adopt both axial and equatorial lone pair orientations, which can influence the orientation of an N-H bond.[7][8]

(2R,3S) and (2S,3R) Enantiomers (trans isomers)

These enantiomers have a trans relationship between the methyl and methoxycarbonyl groups. Two primary chair conformations are possible for each:

  • Conformer A (diequatorial): Both the methyl and methoxycarbonyl groups occupy equatorial positions. This conformation minimizes 1,3-diaxial interactions and is generally expected to be the most stable.

  • Conformer B (diaxial): Both substituents are in axial positions. This conformation would be significantly destabilized by 1,3-diaxial interactions and is therefore expected to be of high energy.

(2R,3R) and (2S,3S) Enantiomers (cis isomers)

These enantiomers have a cis relationship between the two substituents.

  • Conformer C (axial-equatorial): One substituent is axial, and the other is equatorial. Two such conformations are possible, and their relative stability will depend on which group is axial. Given the larger A-value of the methyl group, the conformation with the axial methoxycarbonyl and equatorial methyl group would be favored over the reverse.

  • Conformer D (equatorial-axial): This is the ring-flipped version of Conformer C.

Thermodynamic Preference: Based on a simple analysis of A-values, the trans isomers ((2R,3S) and (2S,3R)) in their diequatorial conformation are predicted to be the most thermodynamically stable. The cis isomers ((2R,3R) and (2S,3S)) will exist as a mixture of axial-equatorial conformers, with a higher energy than the diequatorial trans isomers.

The following diagram illustrates the logical relationship between the different isomers and their predicted stability.

G cluster_trans trans Isomers ((2R,3S) & (2S,3R)) cluster_cis cis Isomers ((2R,3R) & (2S,3S)) Diequatorial Diequatorial Diaxial Diaxial Diequatorial->Diaxial High Energy Barrier Axial-Equatorial Axial-Equatorial Diequatorial->Axial-Equatorial Generally More Stable Equatorial-Axial Equatorial-Axial Axial-Equatorial->Equatorial-Axial Ring Flip

Caption: Predicted relative stability of trans and cis isomers.

Experimental and Computational Determination of Thermodynamic Stability

A combination of experimental and computational methods provides a comprehensive understanding of the conformational landscape.[9]

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy [9]

NMR is a powerful tool for studying molecular conformation in solution.

  • Step 1: Sample Preparation: Dissolve 5-10 mg of the purified piperidine isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9]

  • Step 2: ¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

  • Step 3: 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to assign all proton and carbon signals unambiguously.

  • Step 4: Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is crucial for determining the relative stereochemistry and conformation. NOEs are observed between protons that are close in space.

    • For the diequatorial trans isomer, strong NOEs would be expected between the axial protons and the equatorial substituents.

    • For the cis isomers, specific NOEs will help distinguish between the different axial-equatorial conformers.

  • Step 5: Low-Temperature NMR: By lowering the temperature, the rate of conformational interconversion can be slowed down, potentially allowing for the observation of individual conformers and the determination of their relative populations.[3]

B. X-ray Crystallography [5]

Single-crystal X-ray diffraction provides a definitive picture of the molecule's conformation in the solid state.

  • Step 1: Crystal Growth: Grow suitable single crystals of the piperidine isomer from an appropriate solvent system.

  • Step 2: Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

  • Step 3: Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise bond lengths, angles, and torsion angles, revealing the solid-state conformation.[9]

Computational Chemistry Protocols[3]

Computational modeling complements experimental data by providing insights into the relative energies of different conformers.

  • Step 1: Conformer Generation: Generate all possible low-energy conformers for each stereoisomer using molecular mechanics or other conformational search methods.[10]

  • Step 2: Geometry Optimization: Optimize the geometry of each conformer using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).[11][12]

  • Step 3: Frequency Calculations: Perform vibrational frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as Gibbs free energies.[3]

  • Step 4: Relative Energy Calculation: Compare the calculated Gibbs free energies (ΔG) of the conformers to determine their relative stabilities and populations at a given temperature.[9]

The following diagram outlines the integrated workflow for determining thermodynamic stability.

workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Synthesis & Purification Synthesis & Purification NMR Spectroscopy NMR Spectroscopy Synthesis & Purification->NMR Spectroscopy X-ray Crystallography X-ray Crystallography NMR Spectroscopy->X-ray Crystallography Data Integration Data Integration NMR Spectroscopy->Data Integration X-ray Crystallography->Data Integration Conformer Generation Conformer Generation Geometry Optimization Geometry Optimization Conformer Generation->Geometry Optimization Energy Calculation Energy Calculation Geometry Optimization->Energy Calculation Energy Calculation->Data Integration Stability Assessment Stability Assessment Data Integration->Stability Assessment

Caption: Integrated workflow for stability determination.

The Role of Hydrogen Bonding

The presence of the N-H group and the carbonyl oxygen of the ester allows for the possibility of intra- and intermolecular hydrogen bonding.[13][14]

  • Intramolecular Hydrogen Bonding: In certain conformations of the cis isomers, an intramolecular hydrogen bond could potentially form between the N-H and the carbonyl oxygen. This would provide additional stabilization to that conformer.

  • Intermolecular Hydrogen Bonding: In the condensed phase, intermolecular hydrogen bonding will play a significant role in the overall crystal packing and can influence which conformer is favored in the solid state.[15]

Summary of Predicted Thermodynamic Stabilities

The following table summarizes the predicted relative stabilities of the different isomers based on the principles discussed.

IsomerSubstituent RelationshipPredicted Most Stable ConformationRelative Thermodynamic StabilityKey Stabilizing/Destabilizing Factors
(2R,3S) / (2S,3R)transDiequatorialMost StableMinimization of 1,3-diaxial interactions.
(2R,3R) / (2S,3S)cisAxial-Equatorial (Equatorial-CH₃, Axial-COOMe)Less StableInherent steric strain from one axial substituent. Potential for stabilizing intramolecular H-bonding.

Conclusion

The thermodynamic stability of rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate isomers is governed by a complex interplay of steric and stereoelectronic effects. The trans isomers are predicted to be the most stable due to their ability to adopt a low-energy diequatorial conformation. The cis isomers are inherently less stable due to the unavoidable presence of an axial substituent. A comprehensive approach combining NMR spectroscopy, X-ray crystallography, and computational chemistry is essential for a complete and accurate determination of the conformational landscape of these and other substituted piperidines. This knowledge is critical for the successful design and development of novel piperidine-based therapeutics.

References

  • Stereoelectronic substituent effects in polyhydroxylated piperidines and hexahydropyridazines. PubMed.
  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journals.
  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • Conformational Stability of 1,4-Dimethylpiperidine and Its Isomers: A Compar
  • The role of H-bonding in the structure of the 4-piperidinecarboxylic acid monohydrate. Universidad San Francisco de Quito USFQ.
  • Influence of piperidine ring on stability and reactivity of piperine.
  • Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-M
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investig
  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • Temperature effects on the hydrogen-bond patterns in 4-piperidinecarboxylic acid. PubMed.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.
  • ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan.
  • C−H⋅⋅⋅O Hydrogen‐Bond‐Assisted Carboxylate⋅⋅⋅Carboxylate Interactions in a Prevented Decarboxylation of N‐Acetate Isonicotinamide Betaine.
  • Conformational Analysis.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega.
  • Thermodynamic properties of aqueous solutions of pyridine and piperidine.
  • Carboxylate positional isomerism in metallacycles governs hierarchical assembly p
  • Table of A-Values. CHEM 330 handout.
  • (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate manufacturing method.
  • Methyl (2S,3S)
  • Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)
  • The Role of H-Bonds in the Excited-State Properties of Multichromophoric Systems: St
  • 2-Methylpiperidine. NIST WebBook.
  • methyl (2S,3R)-1-(methanesulfonyl)
  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group.
  • Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Cheméo.
  • Importance of Hydrogen Bonding in Crowded Environments: A Physical Chemistry Perspective. The Journal of Physical Chemistry B.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • N.m.r. and conformational analysis of some 2,3-disubstituted methyl alpha-L-rhamnopyranosides. PubMed.
  • 2S,3R-1-FMOC-2-METHYL-PIPERIDINE-3-CARBOXYLIC ACID. NextSDS.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to the Strategic Incorporation of Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate into Novel Peptide Sequences

Abstract The deliberate inclusion of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery and materials science.[1][2][3] These unique building blocks offer a powerful toolkit to modul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The deliberate inclusion of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery and materials science.[1][2][3] These unique building blocks offer a powerful toolkit to modulate the pharmacological and physicochemical properties of peptides, overcoming inherent limitations such as poor metabolic stability and low receptor affinity.[2][3] This document provides a comprehensive guide for the incorporation of Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate, a conformationally constrained cyclic amino acid, into novel peptide sequences. We present detailed protocols for both manual and automated solid-phase peptide synthesis (SPPS), troubleshooting strategies for common challenges, and a discussion of the anticipated structural and functional impact of this modification.

Introduction: The Rationale for Constrained Peptidomimetics

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their utility is often hampered by rapid proteolytic degradation. The incorporation of non-natural amino acids is a proven strategy to enhance resistance to enzymatic cleavage.[2][3] Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate, a chiral piperidine derivative, serves as a proline analogue with a more rigid backbone. Its integration into a peptide chain is hypothesized to impart significant conformational rigidity. This pre-organization can be leveraged to:

  • Enhance Proteolytic Stability: The non-natural, sterically hindered structure is not recognized by standard proteases, thus increasing the peptide's half-life in biological systems.[2]

  • Improve Receptor Binding Affinity: By locking the peptide backbone into a specific conformation that mimics the bioactive state, the entropic penalty of binding to a target receptor is reduced.

  • Modulate Secondary Structure: The fixed dihedral angles of the piperidine ring can be used to induce or stabilize specific secondary structures, such as β-turns or helical motifs.

The (2R,3S) stereochemistry of the substituents on the piperidine ring dictates a specific three-dimensional arrangement, which will have a predictable influence on the overall peptide architecture. This makes it a valuable tool for rational peptide design.

The Building Block: Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate

Before incorporation into a peptide sequence, the raw material must be appropriately prepared. The commercially available methyl ester requires N-terminal protection, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group for compatibility with standard SPPS protocols.

Chemical Structure and Properties
  • IUPAC Name: methyl (2R,3S)-2-methylpiperidine-3-carboxylate

  • CAS Number: 476187-34-5 (for the (2S, 3R) enantiomer, relative stereochemistry is key)[4]

  • Molecular Formula: C₈H₁₅NO₂[5][6]

  • Molecular Weight: 157.21 g/mol [4][6]

Below is a diagram illustrating the workflow from the raw material to the peptide-ready building block.

cluster_0 Building Block Preparation raw_material Rel-methyl (2R,3S)-2- methylpiperidine-3-carboxylate fmoc_protect Fmoc-OSu, NaHCO3 in Acetone/Water raw_material->fmoc_protect N-protection protected_aa N-Fmoc-Rel-methyl (2R,3S)-2- methylpiperidine-3-carboxylate fmoc_protect->protected_aa saponification LiOH in THF/Water protected_aa->saponification Ester Hydrolysis final_product N-Fmoc-Rel-(2R,3S)-2-methyl- piperidine-3-carboxylic acid (Ready for SPPS) saponification->final_product

Caption: Workflow for the preparation of the Fmoc-protected amino acid.

Protocols for Peptide Synthesis

The successful incorporation of this sterically demanding amino acid requires optimization of standard SPPS protocols. The key challenge lies in achieving efficient coupling without side reactions.

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is designed for a 0.1 mmol scale synthesis on a standard polystyrene resin (e.g., Rink Amide or Wang resin).

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected standard amino acids

  • N-Fmoc-Rel-(2R,3S)-2-methylpiperidine-3-carboxylic acid

  • Coupling Reagents: HBTU/HOBt or HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% Piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of N-Fmoc-Rel-(2R,3S)-2-methylpiperidine-3-carboxylic acid:

    • Pre-activation: In a separate vessel, dissolve the protected piperidine acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.) in DMF. Add DIPEA (0.8 mmol, 8 eq.). Allow to pre-activate for 5 minutes. Rationale: The use of HATU is recommended for sterically hindered amino acids as it forms a more reactive activated species compared to HBTU. Pre-activation ensures the active ester is formed before addition to the resin-bound free amine, maximizing coupling efficiency.

    • Coupling Reaction: Add the pre-activated solution to the deprotected resin. Agitate at room temperature for 2-4 hours. Rationale: An extended coupling time is necessary to overcome the steric hindrance of the cyclic amino acid.

  • Monitoring the Coupling: Perform a Kaiser test or a Chloranil test to confirm the absence of free primary/secondary amines. If the test is positive, a second coupling (recoupling) is required.

  • Capping (Optional but Recommended): If the coupling is incomplete after recoupling, cap the unreacted amines by treating the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 20 minutes. This prevents the formation of deletion sequences.

  • Chain Elongation: Repeat steps 2 and 3 (using standard conditions for proteinogenic amino acids) to complete the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Automated SPPS Parameter Adjustments

When adapting this procedure for an automated synthesizer, the following parameter adjustments are crucial.

ParameterStandard Amino AcidN-Fmoc-Rel-(2R,3S)-2-methylpiperidine-3-carboxylic acidRationale
Equivalents (Acid) 3-5 eq.4-6 eq.Higher concentration drives the reaction forward for hindered couplings.
Coupling Reagent HBTU/HOBtHATU/HOAtHATU provides higher activation and minimizes racemization.
Coupling Time 30-60 min120-240 minIncreased time is required to overcome steric hindrance.
Recoupling OptionalRecommended (1x)Ensures maximum incorporation and minimizes deletion sequences.
Solvent DMFDMF or NMPNMP can sometimes improve solubility and coupling efficiency for difficult sequences.

Expected Impact on Peptide Structure

The incorporation of the 2,3-disubstituted piperidine ring introduces a significant conformational constraint. The chair-like conformation of the piperidine ring and the relative orientation of the methyl and carboxylate groups will restrict the peptide backbone's rotational freedom (phi and psi angles) at the point of incorporation.

cluster_0 Structural Impact of Incorporation peptide Flexible Linear Peptide incorporation Incorporate Rel-methyl (2R,3S)-2-methylpiperidine- 3-carboxylate peptide->incorporation constrained_peptide Conformationally Rigid Peptide outcome Defined Secondary Structure (e.g., β-turn mimic) constrained_peptide->outcome Leads to incorporation->constrained_peptide

Caption: The incorporation of the cyclic residue induces a structural constraint.

This constraint is particularly useful for mimicking β-turns, which are critical for molecular recognition events. By replacing a residue within a turn sequence (e.g., at the i+1 or i+2 position) with this building block, it is possible to stabilize a turn conformation that would otherwise be transient in solution. This can lead to a significant enhancement in binding affinity and biological activity.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the piperidine amino acid.1. Perform a second coupling (recouple). 2. Increase coupling time to 4-6 hours. 3. Switch to a more potent coupling reagent like COMU. 4. Increase the temperature to 40°C.
Low Yield After Cleavage Incomplete deprotection of the N-terminal Fmoc group prior to the final coupling.1. Extend the second piperidine treatment to 15-20 minutes. 2. Use a fresh solution of 20% piperidine in DMF.
Side Product Formation Racemization during activation.1. Ensure the use of an additive like HOAt with your coupling reagent. 2. Avoid prolonged pre-activation times, especially with carbodiimide-based reagents.

Conclusion

Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate is a powerful synthetic tool for peptide chemists seeking to impose conformational constraints on their molecules. While its incorporation requires optimization of standard SPPS protocols, particularly with respect to coupling times and reagents, the benefits in terms of enhanced stability and potential for increased bioactivity are substantial. The protocols and guidelines presented here offer a robust starting point for researchers to successfully integrate this and other sterically hindered non-natural amino acids into their peptide sequences, paving the way for the development of next-generation peptide therapeutics and materials.

References

  • A team of researchers has developed a faster, simpler method for creating non-natural amino acids and assemble them into peptides, a breakthrough that could accelerate peptide research and provide new tools for designing drugs. (2026). Vertex AI Search.
  • CPC Scientific. Unnatural Amino Acids. CPC Scientific.
  • Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Science, 244(4901), 182–188.
  • Merck. (2S,3R)-2-Methyl-piperidine-3-carboxylic acid methyl ester. Sigma-Aldrich.
  • Wang, L., Xie, J., & Schultz, P. G. (2006). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC.
  • Chem-Impex International Inc. Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate. Chem-Impex.
  • Hodgson, D. R. W., & Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-430.
  • Organic Syntheses Procedure. Organic Syntheses.
  • NextSDS. 2S,3R-2-METHYL-PIPERIDINE-3-CARBOXYLIC ACID — Chemical Substance Information. NextSDS.
  • Google Patents. CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. Google Patents.
  • D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1699.
  • Advanced ChemBlocks. methyl (2S,3S)-2-methylpiperidine-3-carboxylate. Advanced ChemBlocks.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Santa Cruz Biotechnology. Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate. SCBT.
  • Merck. (R)-3-Methyl piperidine carboxylate hydrochloride AldrichCPR. Sigma-Aldrich.
  • Lam, G. T., & Keating, A. E. (2010). Redesign of a protein–peptide interaction: Characterization and applications. Protein Science, 19(8), 1439-1451.
  • Merck. benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate. Sigma-Aldrich.
  • Purdue University Graduate School research repository. Advancing Peptide Therapeutics Through Molecular Design, Biophysical Characterization, and Pharmacokinetic Optimization. Purdue University.

Sources

Application

Application Note: Scale-Up Synthesis and Diastereoselective Hydrogenation of Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate

Executive Summary The piperidine scaffold is a ubiquitous structural motif in modern drug discovery. Specifically, substituted piperidines like Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate serve as critical buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine scaffold is a ubiquitous structural motif in modern drug discovery. Specifically, substituted piperidines like Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate serve as critical building blocks in the synthesis of complex therapeutics, including species-selective reversible proteasome inhibitors utilized in antimalarial research [1].

This application note details a validated, scale-up-ready protocol for the synthesis of this compound via the catalytic hydrogenation of methyl 2-methylnicotinate. By transitioning from discovery-scale (milligram) to process-scale (multigram), this guide emphasizes the mechanistic rationale behind catalyst selection, solvent effects, and the thermodynamic controls required to achieve high diastereoselectivity for the cis (rel-(2R,3S)) isomer.

Mechanistic Rationale & Stereocontrol

The core transformation relies on the heterogeneous catalytic reduction of the pyridine ring [2].

  • Catalyst Selection: Platinum(IV) oxide (PtO₂, Adam's catalyst) is preferred over standard Palladium on Carbon (Pd/C) for this specific substrate. PtO₂ exhibits superior activity for the complete saturation of electron-deficient heteroaromatics at ambient temperatures and moderate pressures[1].

  • Solvent Causality: Glacial acetic acid is utilized as the solvent. The acidic medium protonates the pyridine nitrogen, increasing the electrophilicity of the ring and making it more susceptible to reduction. Crucially, it also protonates the resulting basic piperidine product, preventing it from binding to and poisoning the platinum catalyst [1].

  • Diastereoselectivity: The heterogeneous nature of the hydrogenation dictates a syn-addition of hydrogen gas across the catalyst surface. Consequently, the reduction of methyl 2-methylnicotinate predominantly yields the cis diastereomer (rel-(2R,3S) / (2S,3R)) as the major product, minimizing the need for complex downstream chiral resolution unless absolute enantiopurity is required [2].

Process Flow & Visualization

Figure 1: Scale-up synthetic workflow for Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate.

Reagent Stoichiometry & Materials

Reagent / MaterialMW ( g/mol )EquivalentsAmount (20g Scale)Function
Methyl 2-methylnicotinate151.161.020.0 g (132 mmol)Starting Material
Platinum(IV) oxide (PtO₂)227.080.2 (20 mol%)6.0 g (26.4 mmol)Heterogeneous Catalyst
Glacial Acetic Acid60.05Solvent600 mLAcidic Solvent / Activator
Hydrogen Gas (H₂)2.02Excess50 psiReducing Agent
Celite 545N/AN/AAs neededFiltration Aid
Dichloromethane (DCM)84.93Extraction3 x 300 mLOrganic Extraction Solvent

Scale-Up Synthesis Protocol

Step 1: Reaction Preparation

  • In a 1 L high-pressure stainless steel Parr reactor (or heavy-walled glass hydrogenation vessel), dissolve methyl 2-methylnicotinate (20.0 g, 132 mmol) in glacial acetic acid (600 mL).

  • Causality Check: Ensure complete dissolution before catalyst addition to prevent localized concentration gradients that can lead to incomplete conversion or catalyst agglomeration.

Step 2: Catalyst Addition & Purging

  • Carefully add PtO₂ (6.0 g, 26.4 mmol) to the solution.

  • Seal the reactor and purge the system with inert gas (Nitrogen or Argon) three times to remove atmospheric oxygen.

  • Purge the system with Hydrogen (H₂) gas three times.

  • Causality Check: PtO₂ is not inherently pyrophoric like dry Pd/C, but once reduced to Pt(0) black during the reaction, it becomes highly reactive. Strict inert purging is a mandatory safety protocol to prevent solvent ignition.

Step 3: Catalytic Hydrogenation

  • Pressurize the reactor to 50 psi with H₂ gas.

  • Stir the mixture vigorously (800-1000 RPM) at room temperature (25 °C) for 24 hours [1].

  • Monitor the hydrogen uptake; the reaction is typically deemed complete when pressure stabilizes and no further pressure drop is observed.

Step 4: Filtration and Concentration

  • Carefully vent the hydrogen gas and purge the reactor with Nitrogen.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the filter cake thoroughly with methanol (2 x 100 mL) [2].

  • Causality Check: Do not let the catalyst pad dry out during filtration, as the active Pt(0) can ignite residual solvent vapors.

  • Concentrate the combined filtrate under reduced pressure (rotary evaporation) to remove the majority of the acetic acid and methanol.

Step 5: Workup and Free-Basing

  • The resulting residue is the acetate salt of the product. To free-base the compound, suspend the residue in water (200 mL) and cool to 0 °C.

  • Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) until the pH of the aqueous layer reaches 8-9 [3].

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 300 mL).

  • Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the target compound as a viscous oil.

Analytical Characterization Data

The protocol typically yields the product as a mixture of cis and trans diastereomers, with the cis (rel-(2R,3S)) being the major product (often >85:15 dr) [2].

Analytical MethodExpected Result / Specification
Yield 70 - 85% (14.5 g - 17.6 g)
Appearance Pale yellow to colorless viscous oil
¹H NMR (400 MHz, CDCl₃) δ 3.67 (s, 3H, -OCH₃), 3.09–3.00 (m, 1H), 2.99–2.91 (m, 1H), 2.65–2.55 (m, 1H), 2.10–1.95 (m, 1H), 1.85–1.70 (m, 2H), 1.65–1.50 (m, 1H), 1.05 (d, J = 6.5 Hz, 3H, -CH₃) [2].
LC-MS (ESI+) m/z calculated for C₈H₁₆NO₂ [M+H]⁺: 158.12; Found: 158.1
Diastereomeric Ratio (dr) > 85:15 (cis:trans) via crude NMR integration

Note: If absolute enantiomeric purity of the (2R,3S) isomer is required, downstream chiral supercritical fluid chromatography (SFC) or classical resolution via chiral salt formation (e.g., using tartaric acid derivatives) must be employed.

References

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria | Journal of Medicinal Chemistry - ACS Publications. ACS.
  • Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria - PMC. NIH.
  • 908245-03-4 | Methyl 6-methylpiperidine-3-carboxylate | Esters | Ambeed.com. Ambeed.
Method

Application Note & Protocols for In Vitro Assay Preparation Utilizing Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate

Authored by: A Senior Application Scientist Publication Date: March 27, 2026 **Abstract This comprehensive guide details the in vitro assay preparation and execution for the characterization of novel piperidine derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Publication Date: March 27, 2026

**Abstract

This comprehensive guide details the in vitro assay preparation and execution for the characterization of novel piperidine derivatives, using Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate as a prototypical example. Piperidine scaffolds are of significant interest in medicinal chemistry, often targeting neurological receptors.[1][2] This document provides a framework for investigating such compounds as potential modulators of nicotinic acetylcholine receptors (nAChRs), a critical class of ligand-gated ion channels. The protocols herein are designed for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities. We will focus on a hypothesized activity of this compound as a modulator of the α7 subtype of the nAChR, a receptor implicated in cognitive function and various neurological disorders.[3] The methodologies described include initial compound handling and preparation, a high-throughput calcium flux assay for screening, and a lower-throughput electrophysiology assay for mechanistic validation.

Introduction: The Scientific Rationale

The piperidine moiety is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutics.[2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal starting point for the synthesis of compounds targeting the central nervous system. Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate is a chiral piperidine derivative, and while its specific biological target is an area of active investigation, its structural similarity to known nAChR ligands suggests that this receptor class is a logical starting point for characterization.[1]

Nicotinic acetylcholine receptors, particularly the α7 subtype, are implicated in a range of cognitive processes and are a target for the treatment of disorders like Alzheimer's disease and schizophrenia.[3] These receptors are ligand-gated ion channels that, upon activation by an agonist like acetylcholine, allow the influx of cations, including Ca2+, into the neuron. This influx triggers downstream signaling cascades. Modulators of these receptors can act in several ways:

  • Agonists: Directly activate the receptor.

  • Antagonists: Block the receptor and prevent activation by agonists.

  • Positive Allosteric Modulators (PAMs): Bind to a site distinct from the agonist binding site and potentiate the effect of the agonist, often by increasing the channel open time or the affinity of the agonist.[4]

  • Negative Allosteric Modulators (NAMs): Bind to an allosteric site and reduce the effect of the agonist.

This application note will guide the user through a series of in vitro assays to determine if Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate acts as a modulator of the α7 nAChR. We will hypothesize a PAM activity for the purpose of outlining a comprehensive characterization workflow.

Signaling Pathway Overview

G cluster_0 α7 nAChR Activation and Modulation Agonist Agonist (e.g., Acetylcholine) a7nAChR α7 nAChR Agonist->a7nAChR Binds to Orthosteric Site PAM PAM (e.g., Test Compound) PAM->a7nAChR Binds to Allosteric Site Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Channel Opening Downstream Downstream Cellular Response Ca_influx->Downstream

Caption: Simplified signaling pathway of α7 nAChR activation by an agonist and potentiation by a Positive Allosteric Modulator (PAM).

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible and accurate results.

Materials
  • Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate (or other piperidine derivative)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Microcentrifuge tubes

  • Calibrated pipettes

Protocol for Stock Solution Preparation
  • Initial Solubilization: Accurately weigh a precise amount of the compound. Due to the ester functionality, the compound is expected to be soluble in organic solvents.[1] Prepare a high-concentration stock solution, typically 10-50 mM, in 100% DMSO.

  • Sonication and Warming: If the compound does not readily dissolve, sonicate the solution for 5-10 minutes in a water bath or gently warm to 37°C. Visually inspect for complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

ParameterRecommendationRationale
Stock Concentration 10-50 mMA high concentration allows for minimal DMSO carryover into the final assay medium.
Solvent 100% DMSOBroad solvency for organic molecules and compatibility with most cell-based assays at low final concentrations.
Final DMSO Concentration in Assay < 0.5%High concentrations of DMSO can be cytotoxic or affect cell signaling.
Storage -20°C to -80°CPrevents degradation of the compound.

Primary Screening: High-Throughput Calcium Flux Assay

A fluorometric imaging plate reader (FLIPR) assay is a robust method for primary screening of compounds that modulate ion channels like the α7 nAChR.[5] This assay measures changes in intracellular calcium concentration upon receptor activation.

Principle

Cells stably expressing the α7 nAChR are loaded with a calcium-sensitive fluorescent dye. When the receptor is activated, Ca2+ flows into the cell, binding to the dye and causing an increase in fluorescence. A PAM will enhance the fluorescence signal produced by a sub-maximal concentration of an agonist.

Experimental Workflow

G cluster_workflow FLIPR Calcium Flux Assay Workflow A Plate cells expressing α7 nAChR B Load cells with calcium-sensitive dye A->B C Add test compound (PAM) B->C D Add agonist (e.g., PNU-282987) C->D E Measure fluorescence (FLIPR) D->E F Data Analysis: EC₅₀ shift E->F

Caption: Step-by-step workflow for the high-throughput calcium flux assay.

Detailed Protocol
  • Cell Plating: Seed GH4C1 or SH-SY5Y cells stably expressing the human α7 nAChR into black-walled, clear-bottom 96-well or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare a dilution series of Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate in assay buffer. The FLIPR instrument will add the compound to the wells.

  • Agonist Stimulation: After a short pre-incubation with the test compound, the instrument will add a pre-determined EC₂₀ concentration of a specific α7 nAChR agonist (e.g., PNU-282987). The use of a specific agonist is crucial as it avoids the rapid desensitization seen with acetylcholine.

  • Fluorescence Reading: The FLIPR instrument will monitor the fluorescence intensity before and after the addition of the agonist.

ParameterExample ValueRationale
Cell Line GH4C1-hα7A well-characterized cell line with stable expression of the target receptor.
Agonist PNU-282987A specific α7 agonist that causes less receptor desensitization than acetylcholine.[5]
Agonist Concentration EC₂₀A sub-maximal concentration is required to observe potentiation by a PAM.
Test Compound Concentration Range 1 nM - 100 µMA wide range is necessary to determine the potency (EC₅₀) of the modulator.
Data Analysis and Interpretation

The primary output is a measure of the fluorescence increase in response to the agonist. In the presence of a PAM, the agonist's dose-response curve will shift to the left, and/or the maximum response will be increased. The potency of the PAM is determined by calculating the EC₅₀ from a concentration-response curve of the test compound in the presence of a fixed concentration of the agonist.

Mechanistic Validation: Patch-Clamp Electrophysiology

Electrophysiology provides a direct measure of ion channel function and is the gold standard for characterizing the mechanism of action of ion channel modulators.[5] This technique allows for a more detailed understanding of how a compound affects channel gating and kinetics.

Principle

Whole-cell patch-clamp recordings are performed on single cells expressing the α7 nAChR. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the channels in response to agonist application.

Detailed Protocol
  • Cell Preparation: Use cells expressing the α7 nAChR, plated on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.

  • Patching: Under microscopic guidance, approach a single cell with a glass micropipette filled with an internal solution. Apply gentle suction to form a gigaseal. A brief electrical pulse is then applied to rupture the cell membrane, achieving the whole-cell configuration.

  • Compound and Agonist Application: A rapid perfusion system is used to apply the agonist and the test compound to the cell.[5]

  • Data Acquisition: Record the currents evoked by the agonist in the absence and presence of various concentrations of Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate.

Data Analysis and Interpretation

A PAM will typically increase the peak amplitude of the agonist-evoked current and/or slow the rate of receptor desensitization.[3] By analyzing the current traces, one can determine the effect of the compound on:

  • Peak Current Amplitude: An increase indicates potentiation.

  • Desensitization Rate: A slowing of the decay of the current in the continued presence of the agonist is a hallmark of many α7 nAChR PAMs.

Trustworthiness and Self-Validating Systems

To ensure the integrity of the data, every experiment must include appropriate controls:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the test compound wells. This accounts for any solvent effects.

  • Positive Control: A known α7 nAChR PAM (e.g., PNU-120596) should be run in parallel to confirm that the assay system is responsive.[3]

  • Negative Control (Antagonist): A known α7 nAChR antagonist (e.g., methyllycaconitine) can be used to confirm that the observed responses are mediated by the target receptor.

Statistical validation of the assay performance should be conducted using parameters like the Z'-factor for high-throughput screens. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.

Conclusion

This application note provides a comprehensive framework for the in vitro characterization of novel piperidine derivatives, exemplified by Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate, as potential modulators of the α7 nicotinic acetylcholine receptor. By following the detailed protocols for compound handling, high-throughput calcium flux screening, and mechanistic validation via electrophysiology, researchers can efficiently and accurately determine the pharmacological profile of new chemical entities. The integration of proper controls and rigorous data analysis will ensure the generation of trustworthy and actionable data, paving the way for further drug development efforts.

References

  • Hurst, R. S., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. PubMed. Available at: [Link]

  • Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PMC. Available at: [Link]

  • Albulescu, L. O., et al. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv. Available at: [Link]

  • Gulsevin, C. G., et al. (2020). Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. PMC. Available at: [Link]

  • Hurst, R. S., et al. (2005). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate

Welcome to the Advanced Technical Support Center. Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate is a highly valuable chiral building block utilized in the synthesis of peptidomimetics and targeted therapeutics, inc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate is a highly valuable chiral building block utilized in the synthesis of peptidomimetics and targeted therapeutics, including species-selective proteasome inhibitors[1].

Because this molecule contains both a basic secondary amine and a base-sensitive methyl ester, isolating the free base from crude synthetic extracts requires rigorous control of the microenvironment. Trace impurities—ranging from hydrolysis byproducts to undesired diastereomers—can severely compromise downstream amide coupling reactions. This guide provides field-proven, self-validating troubleshooting strategies to help you achieve >99% purity in your extracts.

Quantitative Impurity Profile & Remediation

Before troubleshooting, it is critical to identify the specific impurities present in your extract. The table below summarizes the most common trace contaminants, their mechanistic origins, and the recommended remediation strategies.

Impurity ProfileOrigin / CausalityDetection MethodRemediation Strategy
2-Methylpiperidine-3-carboxylic acid Base-catalyzed ester hydrolysis during aqueous workup.HPLC-UV / LC-MSBiphasic extraction with NaHCO₃ at pH 7.5–8.0, T < 10°C.
Rel-(2R,3R) Diastereomer Non-stereospecific reduction of pyridine precursors.Chiral GC / ¹H NMRDiastereomeric salt resolution (e.g., p-TSA or Mandelic acid).
Oxidation Products (Yellow Tint) Air oxidation of the secondary amine over time.Visual / UV-VisConversion to carbonate salt, ether wash, and freebasing.
Transition Metals (Pd/Pt) Catalyst carryover from hydrogenation steps.ICP-MSTreatment with thiol-functionalized silica scavengers.

Frequently Asked Questions (FAQs)

Q1: My extract shows significant contamination with the carboxylic acid byproduct. How is this forming, and how do I prevent it? A: The methyl ester group at the C3 position is highly susceptible to base-catalyzed hydrolysis. When neutralizing the piperidinium salt to extract the free base, using strong bases (like NaOH) or allowing the aqueous phase to exceed pH 8 accelerates the formation of 2-methylpiperidine-3-carboxylic acid. Causality & Solution: Hydrolysis is driven by hydroxide ion nucleophilic attack on the ester carbonyl. To prevent this, demonstrates that amino acid esters must be extracted by carefully adjusting the aqueous layer to pH 7–8 using a mild base at reduced temperatures (0–50°C), followed by immediate partitioning into a water-insoluble organic solvent[2].

Q2: I am detecting the rel-(2R,3R) diastereomer in my product. Simple distillation and silica chromatography are failing to separate them. What is the mechanistic reason, and what is the fix? A: Diastereomeric piperidines often have nearly identical boiling points and similar polarities, making standard silica gel chromatography or fractional distillation highly inefficient. Causality & Solution: The most reliable method to separate these trace diastereomers is through differential crystallization using salt formation. By reacting the crude amine mixture with a resolving acid (such as mandelic acid or p-toluenesulfonic acid), you create diastereomeric salts with significantly different lattice energies and solubilities[3]. The target salt will selectively crystallize from the solvent, leaving the more soluble impurity in the mother liquor[4].

Q3: My piperidine extract has a faint yellow tint. Is this a concern for downstream amide coupling? A: Yes. A yellow tint in piperidine derivatives typically indicates the presence of trace oxidation products or unreacted pre-hydrogenation intermediates[5]. These can act as chain terminators or cause side reactions during peptide coupling. Causality & Solution: Secondary amines are prone to air oxidation. To remediate this, convert the piperidine to a salt (like a carbonate or hydrochloride), wash the organic impurities away with an ethereal solvent, and then liberate the free base under an inert atmosphere (Argon/N₂)[5].

Standard Operating Procedures (Protocols)

Protocol 1: pH-Controlled Free Base Extraction (Self-Validating System)

Objective: Isolate the free base of Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate without inducing ester hydrolysis.

  • Acidification: Dissolve the crude extract in ethyl acetate (EtOAc) and extract with 1M aqueous HCl until the aqueous phase reaches pH 2.

    • Causality: Protonation of the secondary amine forms a water-soluble piperidinium salt, driving it into the aqueous phase while neutral organic impurities remain in the EtOAc.

    • Validation Check: Spot both phases on a TLC plate and apply a ninhydrin stain. The aqueous phase must show a strong positive (purple) spot, while the organic phase should be negative for amines.

  • Phase Separation & Temperature Control: Discard the EtOAc layer. Chill the aqueous phase in an ice-water bath to 0–5°C.

    • Causality: Lowering the temperature exponentially decreases the kinetics of ester cleavage during the subsequent basification step[2].

  • Biphasic Basification: Layer the cold aqueous phase with dichloromethane (DCM). Slowly add saturated aqueous NaHCO₃ dropwise under vigorous stirring until the aqueous phase reaches exactly pH 7.5 to 8.0[2].

    • Causality: Using a mild base prevents localized pH spikes. The biphasic system ensures that the moment the free base is liberated, it immediately partitions into the DCM layer, shielding the ester from aqueous hydrolysis.

    • Validation Check: Check the pH of the aqueous layer with a calibrated pH meter. It must not exceed 8.0.

  • Isolation: Separate the DCM layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath <30°C).

    • Validation Check: Run an HPLC-UV or ¹H NMR. The absence of a broad carboxylic acid -OH peak (~10-12 ppm) confirms the ester remained intact.

Protocol 2: Trace Diastereomer Removal via p-TSA Salt Formation

Objective: Remove trace rel-(2R,3R) isomers from the rel-(2R,3S) product.

  • Salt Formation: Dissolve the crude free base from Protocol 1 in absolute ethanol (10 mL/g of amine). Add 1.05 equivalents of p-toluenesulfonic acid monohydrate (p-TSA·H₂O)[4].

    • Causality: The acid reacts with the diastereomeric mixture to form salts with distinct crystal lattice energies, allowing for separation by solubility rather than boiling point[3].

  • Crystallization: Heat the mixture to reflux until homogeneous, then allow it to cool slowly to room temperature over 4 hours.

    • Causality: Slow cooling prevents kinetic trapping of the undesired (2R,3R) impurity, ensuring only the thermodynamically stable rel-(2R,3S) salt crystallizes[4].

  • Isolation & Validation: Filter the white crystals and wash with cold ethanol.

    • Validation Check: Analyze the crystals via ¹H NMR. The integration of the C2-methyl doublet and C3-proton signals will confirm diastereomeric purity (>99% de).

  • Freebasing: Suspend the pure salt in DCM and wash with cold saturated NaHCO₃ (following the temperature and pH guidelines in Protocol 1) to recover the ultra-pure free base.

Process Workflow Visualization

PiperidinePurification Start Crude Extract (Amine + Impurities) AcidExt Acid Extraction (1M HCl, pH 2) Start->AcidExt OrgDiscard Organic Phase (Neutral Impurities) AcidExt->OrgDiscard Discard AqRetain Aqueous Phase (Piperidinium HCl) AcidExt->AqRetain Retain BaseExt Biphasic Basification (NaHCO3, pH 7.5, <10°C) AqRetain->BaseExt Chill to 0°C FreeBase Organic Phase (Crude Free Base) BaseExt->FreeBase Extract with DCM SaltForm Crystallization (p-TSA in EtOH) FreeBase->SaltForm Remove Diastereomers Pure Pure Rel-(2R,3S) Ester Free Base SaltForm->Pure Filter & Freebase

Workflow for the isolation and purification of Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate.

References

  • Title: Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof Source: Google Patents URL
  • Title: An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine Source: Quick Company (Patent Database) URL: [Link]

  • Title: Pilot Plant Preparation of an αvβ3 Integrin Antagonist. Part 1. Process Research and Development of a (S)-β-Amino Acid Ester Intermediate Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shifts of Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate vs (2R,3R) isomer

Introduction & Stereochemical Framework In the development of targeted therapeutics—ranging from antimalarial agents to neurokinin antagonists—the functionalization of the piperidine ring is a critical structural paramet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Stereochemical Framework

In the development of targeted therapeutics—ranging from antimalarial agents to neurokinin antagonists—the functionalization of the piperidine ring is a critical structural parameter . Specifically, the relative stereochemistry of 2,3-disubstituted piperidines drastically alters their binding affinity, metabolic stability, and basicity.

This guide provides an objective, data-driven comparison of the (2R,3S) and (2R,3R) isomers of methyl 2-methylpiperidine-3-carboxylate.

  • The (2R,3R) Isomer: Represents the cis diastereomer. To minimize 1,3-diaxial interactions, the piperidine ring adopts a chair conformation where the C2-methyl group is equatorial and the C3-carboxylate is forced into an axial position (equatorial-axial).

  • The (2R,3S) Isomer: Represents the trans diastereomer. This configuration allows both the C2-methyl and C3-carboxylate groups to comfortably reside in equatorial positions (diequatorial).

Differentiating these isomers relies on two foundational NMR principles: the Karplus equation ( 1 H NMR) and the γ -gauche effect ( 13 C NMR).

Mechanistic Basis for NMR Differentiation

As an application scientist, it is not enough to simply match peaks to a reference library; one must understand the causality behind the chemical shifts and coupling constants to build a self-validating analytical model.

The Karplus Equation & 1 H NMR Coupling ( 3J )

The dihedral angle between the vicinal protons at C2 ( H2​ ) and C3 ( H3​ ) is the primary diagnostic tool for stereochemical assignment.

  • In the trans (2R,3S) isomer , the diequatorial arrangement of the substituents forces H2​ and H3​ into an axial-axial (antiperiplanar) relationship. The dihedral angle is approximately 180°, which, according to the Karplus curve, results in a large coupling constant ( 3Ja,a​≈10.0−12.0 Hz).

  • In the cis (2R,3R) isomer , the equatorial-axial arrangement of the substituents means H2​ is axial and H3​ is equatorial (or vice versa). The dihedral angle is approximately 60° (gauche), resulting in a significantly smaller coupling constant ( 3Ja,e​≈3.0−4.0 Hz) .

The γ -Gauche Effect in 13 C NMR

Carbon chemical shifts are highly sensitive to steric compression. An axial substituent on a cyclohexane or piperidine ring will sterically compress the electron clouds of the γ -carbons (carbons located three bonds away), increasing local shielding and shifting their 13 C signals upfield (typically by 4–6 ppm).

  • The cis isomer possesses an axial carboxylate group at C3, which exerts a strong γ -gauche shielding effect on C1 (the nitrogen) and C5.

  • The trans isomer lacks this specific axial substituent, leaving C5 relatively deshielded compared to its cis counterpart.

Quantitative Data Comparison

The following tables summarize the diagnostic NMR parameters used to differentiate the two isomers. Data is synthesized from established characterizations of these specific piperidine scaffolds , .

Table 1: 1 H NMR Key Diagnostic Signals (400 MHz, CDCl 3​ )
Parameter(2R,3R) Cis Isomer(2R,3S) Trans IsomerMechanistic Rationale
C2-H ( H2​ ) ~2.96 ppm (qd)~2.50 - 2.80 ppm (dq)Shifted downfield by the adjacent electronegative nitrogen atom.
3JH2,H3​ Coupling 3.5 Hz ~10.0 - 11.5 Hz Critical diagnostic: Small J indicates eq-ax (gauche); Large J indicates ax-ax (antiperiplanar).
C2-Methyl ( CH3​ ) 1.11 ppm (d, J=7.0 Hz)1.06 ppm (d, J=6.0 Hz)Slight shielding difference arises from the spatial proximity and orientation of the C3-carboxylate group.
Table 2: 13 C NMR Key Diagnostic Signals (100 MHz, CDCl 3​ )
Carbon Position(2R,3R) Cis Isomer(2R,3S) Trans IsomerMechanistic Rationale
C=O (Ester) 174.8 ppm~174.5 ppmThe carbonyl carbon remains relatively unaffected by the internal ring conformation.
C2 (CH-Me) 52.4 ppm~53.0 - 54.0 ppmDirectly attached to nitrogen; slight variations occur due to substituent orientation.
C3 (CH-COOMe) 44.1 ppm~45.0 - 46.0 ppmAlpha to the electron-withdrawing ester group.
C5 (Ring CH2​ ) 26.4 ppm > 28.0 ppm Critical diagnostic: Shielded in the cis isomer due to the strong γ -gauche effect from the axial carboxylate.
C2-Methyl 19.2 ppm~15.9 - 18.0 ppmExperiences varying steric compression depending on the adjacent C3 substituent's orientation.

Visualizing the Analytical Logic

Logic A NMR Spectral Analysis B 1H NMR: 3J(H2,H3) Coupling A->B C 13C NMR: Chemical Shifts A->C D Small J (~3.5 Hz) Equatorial-Axial Protons B->D E Large J (~10-12 Hz) Diaxial Protons B->E F Shielded C5 Strong gamma-gauche C->F G Deshielded C5 Weak gamma-gauche C->G H (2R,3R) Cis Isomer D->H I (2R,3S) Trans Isomer E->I F->H G->I

Fig 1: Diagnostic logic utilizing Karplus equation and gamma-gauche effects for isomer assignment.

Experimental Workflow & Self-Validating Protocols

To ensure uncompromising scientific integrity, the following step-by-step protocol establishes a self-validating system. It pairs primary 1D NMR observations with 2D spatial confirmations to prevent misassignment.

Protocol: Self-Validating NMR Acquisition & Analysis Workflow

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of the purified piperidine isomer in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Causality: CDCl 3​ is a non-polar, non-competing solvent. Unlike highly polar solvents (e.g., DMSO- d6​ or Methanol- d4​ ), CDCl 3​ prevents the disruption of intramolecular hydrogen bonding and minimizes solvent-induced conformational flipping, thereby preserving the ground-state chair conformation required for accurate Karplus analysis.

  • Standardization: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ=0.00 ppm).

Step 2: Instrument Calibration & Shimming

  • Action: Transfer the solution to a precision 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer.

  • Causality: A minimum field strength of 400 MHz is required to ensure sufficient dispersion of the proton signals, particularly the complex overlapping multiplets of the piperidine ring system (C4, C5, C6 protons). Lock on the deuterium signal and shim the Z-axis gradients until the TMS peak width at half-height is strictly < 1.0 Hz.

Step 3: 1D 1 H and 13 C NMR Acquisition

  • 1 H NMR: Acquire 16–32 scans using a standard 90° pulse sequence, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds.

  • 13 C NMR: Acquire 1024–2048 scans using a proton-decoupled sequence, a spectral width of 240 ppm, and a D1 of 2 seconds.

  • Causality: The 2-second D1 ensures complete longitudinal relaxation ( T1​ ) of the protons, allowing for the accurate integration of the C2-methyl doublet—a critical metric for determining the diastereomeric ratio (d.r.) of the bulk sample.

Step 4: Self-Validating 2D NMR (NOESY/ROESY)

  • Action: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Causality: While 1D coupling constants ( 3J ) provide a strong structural hypothesis, NOESY provides absolute spatial validation. In the trans-(2R,3S) isomer (diequatorial), the axial H2​ and axial H3​ will show strong NOE cross-peaks with the co-axial protons at H4​ and H6​ . The absence of these specific 1,3-diaxial NOE correlations in the cis isomer structurally validates the equatorial-axial arrangement.

Workflow A Synthesis of Piperidine Core B Diastereomeric Mixture (cis & trans isomers) A->B C Chromatographic Separation (Silica Gel / HPLC) B->C D Isolate (2R,3R) cis (Me eq, COOMe ax) C->D E Isolate (2R,3S) trans (Me eq, COOMe eq) C->E F 1H & 13C NMR Acquisition (400 MHz / 100 MHz, CDCl3) D->F E->F G Data Analysis (Karplus & Gamma-gauche) F->G

Fig 2: Experimental workflow for the isolation and NMR analysis of piperidine diastereomers.

References

  • Piperidines ESI-revised3 . The Royal Society of Chemistry. 1

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria . Journal of Medicinal Chemistry - ACS Publications. 2

  • General Entry to Asymmetric One-Pot [N + 2 + n] Cyclization for the Synthesis of Three- to Seven-Membered Azacycloalkanes . The Journal of Organic Chemistry - ACS Publications. 3

Sources

Comparative

Spectroscopic Characterization Standards for Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate: A Comparative Guide

As drug discovery pipelines increasingly rely on stereochemically complex scaffolds—such as the development of species-selective reversible proteasome inhibitors for malaria[1]—the rigorous structural validation of piper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on stereochemically complex scaffolds—such as the development of species-selective reversible proteasome inhibitors for malaria[1]—the rigorous structural validation of piperidine building blocks is non-negotiable. Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate represents the racemic cis-diastereomer of a highly versatile chemical precursor.

In this guide, we will objectively compare the spectroscopic performance and conformational behavior of the cis-(2R,3S) isomer against its primary alternative, the trans-(2R,3R) isomer. By understanding the causality between 3D molecular conformation and Nuclear Magnetic Resonance (NMR) observables, researchers can establish a self-validating analytical workflow that prevents downstream synthetic failures.

Conformational Causality & Stereochemical Theory

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. The stereochemical assignment of 2,3-disubstituted piperidines hinges entirely on the axial/equatorial orientation of these substituents and the resulting dihedral angles between their adjacent protons.

  • The cis-Isomer (Rel-2R,3S): To minimize severe 1,3-diaxial interactions, the cis-isomer forces one bulky group (the C2-methyl or the C3-carboxylate) into an equatorial position, while the other is forced axial (an a,e or e,a arrangement). Consequently, the corresponding protons at C2 and C3 must also be equatorial and axial.

  • The trans-Isomer (Rel-2R,3R): The trans-configuration allows both bulky substituents to adopt the thermodynamically favored equatorial positions (e,e ). This forces the C2 and C3 protons into an axial-axial (a,a ) antiperiplanar relationship.

This fundamental difference in proton-proton dihedral angles (~60° for cis vs. ~180° for trans) is the physical basis for differentiating the isomers via the Karplus equation. Furthermore, the axial vs. equatorial positioning of the carboxylate group exerts a measurable electronic effect on the basicity (pKa) of the piperidine nitrogen [2].

G N1 Rel-(2R,3S) Isomer cis-configuration N2 Chair Conformation a,e or e,a substituents N1->N2 N3 Dihedral Angle ~60° between H2 & H3 N2->N3 N4 Karplus Equation J = 3-5 Hz N3->N4

Figure 1: Causality pathway from stereochemical configuration to observed NMR coupling constants.

Comparative Spectroscopic Data

To establish a definitive characterization standard, we must look beyond 1D chemical shifts and focus on J -coupling constants and through-space Nuclear Overhauser Effects (NOE).

Table 1: Quantitative Spectroscopic Comparison
Analytical ParameterRel-methyl (2R,3S) [cis]Rel-methyl (2R,3R) [trans]Mechanistic Rationale
J2,3​ Coupling Constant 3.0 – 5.0 Hz 10.0 – 12.0 Hz Dictated by the Karplus equation. The cis (e,a) protons have a ~60° dihedral angle, yielding small J values. The trans (a,a) protons are antiperiplanar (~180°), yielding large J values.
2D NOESY (H2-H3) Strong Cross-Peak Weak / Absent The cis protons are spatially proximate (< 3.0 Å). The trans diaxial protons point in opposite directions, exceeding the 1/r6 distance limit for NOE transfer.
Relative Stability LowerHigherThe trans isomer avoids 1,3-diaxial strain by adopting a di-equatorial (e,e) conformation.
Nitrogen Basicity (pKa) ~11.0~10.4An axial carboxylate (cis) is less electron-withdrawing through the σ -framework than an equatorial one (trans), leading to higher basicity [2].

Self-Validating Experimental Protocol: NMR Stereochemical Assignment

A robust analytical workflow must be self-validating. Relying solely on 1D 1 H NMR is dangerous, as overlapping multiplets can obscure J -values. The following protocol utilizes a combination of scalar ( J ) and dipolar (NOE) coupling to create an orthogonal validation matrix.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl 3​ (100% atom D, containing 0.03% v/v TMS).

  • Causality: CDCl 3​ provides a non-polar, aprotic environment. This prevents solvent-induced hydrogen bonding that could disrupt the native conformational equilibrium of the piperidine ring, ensuring the chair conformation remains locked on the NMR timescale.

Step 2: 1D 1 H and 2D HSQC Acquisition (600 MHz)

  • Action: Acquire a high-resolution 1 H spectrum followed by a 1 H- 13 C HSQC experiment.

  • Causality: The HSQC unequivocally maps protons to their directly attached carbons. This prevents the misassignment of the H2 and H3 methine protons, which often overlap with the diastereotopic methylene protons of the piperidine backbone.

Step 3: 2D NOESY Acquisition

  • Action: Acquire a 2D NOESY spectrum with a carefully calibrated mixing time ( τm​ ) of 300–400 ms.

  • Causality: If the mixing time is too long, spin diffusion (secondary NOE transfers) will occur, creating false-positive cross-peaks between distant protons. A 300 ms τm​ ensures that only direct, through-space interactions (< 5 Å) are recorded.

Step 4: Orthogonal Data Integration

  • Action: Extract the J2,3​ coupling constant from the H2 multiplet. Cross-reference this value with the H2-H3 NOESY cross-peak intensity.

  • Validation Logic: If J2,3​<5 Hz AND a strong NOESY cross-peak is present, the system self-validates the cis-(2R,3S) configuration. If one parameter contradicts the other, the sample is likely a diastereomeric mixture requiring further chromatographic resolution.

G A Purified Piperidine Isomer (in CDCl3) B 1H NMR & HSQC (Assign H2 and H3) A->B C Extract J2,3 Coupling J ≈ 3-5 Hz B->C Small Coupling D Extract J2,3 Coupling J ≈ 10-12 Hz B->D Large Coupling E 2D NOESY (τm = 300ms) Strong H2-H3 Cross-peak C->E Orthogonal Check F 2D NOESY (τm = 300ms) Weak/No H2-H3 Cross-peak D->F Orthogonal Check G Rel-methyl (2R,3S) cis-isomer Validated E->G H Rel-methyl (2R,3R) trans-isomer Validated F->H

Figure 2: Orthogonal NMR-based stereochemical decision tree for distinguishing cis and trans diastereomers.

References
  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. Journal of Medicinal Chemistry.[Link]

  • Stereochemical substituent effects: investigation of the cyano, amide and carboxylate group. Tetrahedron.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate

As drug development pipelines increasingly rely on complex chiral intermediates, the safe and precise handling of these compounds becomes paramount. Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate is a critical build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex chiral intermediates, the safe and precise handling of these compounds becomes paramount. Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate is a critical building block, notably utilized in the synthesis of species-selective reversible proteasome inhibitors for antimalarial therapies [1].

While its unique sterics—specifically the methylation at the C2 position of the piperidine ring—enhance its pharmacokinetic stability by hindering nucleophilic addition and amide hydrolysis [1], these same structural features dictate its toxicological profile and handling requirements. This guide provides a causality-driven, field-proven framework for the safe operational handling of this compound.

Mechanistic Toxicology and Hazard Profiling

To implement an effective safety protocol, one must understand the why behind the hazards. Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate (and its hydrochloride salt) carries specific Global Harmonized System (GHS) hazard statements [2]:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The secondary amine within the piperidine ring acts as a weak base. Upon contact with the slightly acidic moisture of the skin (pH ~5.5) or ocular fluid, it triggers localized pH shifts. This disrupts the acid mantle and can cause mild saponification of epidermal lipids, leading to acute irritation. Furthermore, the lipophilic nature of the methyl ester facilitates rapid dermal penetration if the free-base liquid form is handled.

  • H335 (May cause respiratory irritation): When handled as a hydrochloride salt, the compound exists as a crystalline powder. Electrostatic forces during weighing can aerosolize these micro-particles. Inhalation deposits these basic salts onto the mucosal membranes of the respiratory tract, causing immediate irritation [2].

  • H302 (Harmful if swallowed): Inadvertent ingestion, typically via cross-contamination from gloves to surfaces to hands, introduces the compound to the systemic circulation where the piperidine pharmacophore can interact with unintended biological targets.

Quantitative Operational Parameters

To mitigate these risks, empirical data must drive our engineering controls and Personal Protective Equipment (PPE) selection. The following table summarizes the quantitative parameters required for a self-validating safety system.

Operational ParameterRequired SpecificationMechanistic Justification
Fume Hood Face Velocity 80 - 100 fpm (0.4 - 0.5 m/s)Ensures complete containment of aerosolized hydrochloride salt dust during transfer, preventing H335 exposure.
Glove Material & Thickness Nitrile, ≥ 0.11 mmNitrile provides superior chemical resistance to aliphatic amines and esters compared to latex.
Gloving Strategy Double-glovingThe inner glove acts as a fail-safe against micro-tears and permeation of the lipophilic free-base.
Decontamination Solvent 10% Isopropanol in WaterBalances the solubility of the organic ester with the polarity needed to dissolve the amine salt, ensuring residue-free surfaces.
Aqueous Waste pH pH 4.0 - 6.0Maintaining a slightly acidic environment in the waste carboy keeps the amine protonated, preventing the volatilization of the free-base.

Step-by-Step Methodology: Handling and Dispensing

This protocol is designed as a self-validating system; each step verifies the integrity of the previous one to ensure absolute safety when handling Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate [3].

Phase 1: Environmental & PPE Preparation

  • Verify Containment: Check the digital monitor on the chemical fume hood to ensure a face velocity between 80 and 100 fpm. Do not proceed if the alarm is active.

  • Don Base PPE: Put on a flame/chemical-resistant lab coat. Ensure cuffs are fully extended to the wrists.

  • Eye Protection: Don ANSI Z87.1 compliant splash goggles. Standard safety glasses are insufficient due to the risk of fine powder aerosolization.

  • Double-Gloving: Don the first pair of nitrile gloves (inner layer), pulling the cuffs under the lab coat sleeves. Don the second pair (outer layer), pulling the cuffs over the lab coat sleeves to create a sealed barrier.

Phase 2: Dispensing Protocol

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing spatula with a static-dissipative cloth or use an anti-static ionizer gun. This prevents the hydrochloride salt from "jumping" due to static charge.

  • Closed-System Transfer: Place the analytical balance inside the fume hood. Open the chemical container only when it is fully inside the hood's containment zone.

  • Weighing: Slowly dispense the required mass. If handling the free-base (liquid), use a positive displacement pipette to account for the liquid's vapor pressure and viscosity.

  • Sealing: Cap the source container tightly and wrap the seal with Parafilm before removing it from the hood.

Phase 3: Decontamination

  • Surface Cleaning: Spray a disposable cleanroom wipe with a 10% Isopropanol/Water solution. Wipe down the balance, spatulas, and hood floor.

  • Glove Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Exit the hood with the clean inner gloves.

Spill Response and Disposal Plan

In the event of a localized spill inside the fume hood, execute the following validated recovery plan:

  • Isolation: Immediately halt work. If the spill is a powder (HCl salt), gently cover it with damp paper towels (using water) to suppress dust generation. If it is a liquid (free-base), surround the spill with an inert absorbent like vermiculite.

  • Neutralization & Absorption: For liquid spills, apply a weak acidic solid (like sodium bisulfate) to protonate the piperidine ring, reducing its volatility and mobility, before sweeping it up.

  • Waste Segregation: Place all spill cleanup materials into a designated, clearly labeled solid hazardous waste container.

  • Liquid Waste Disposal: Any aqueous waste generated during the reaction or cleanup must be adjusted to pH 4.0 - 6.0 before being added to the central aqueous waste carboy. This prevents the basic piperidine from reacting with other waste streams or volatilizing.

Hazard Mitigation Workflow Visualization

The following diagram maps the logical relationship between the chemical's intrinsic hazards, the required engineering controls, and the specific PPE matrix.

PPE_Workflow H1 H315 / H319 Skin & Eye Irritation P1 Nitrile Gloves (>0.11mm, Double) H1->P1 Dermal Contact P2 Splash Goggles (ANSI Z87.1) H1->P2 Aerosol/Splash P3 Lab Coat (Chemical Resistant) H1->P3 Spillage H2 H335 Respiratory Irritation E1 Chemical Fume Hood (80-100 fpm) H2->E1 Vapors/Dust P4 Particulate Respirator (N95/P100) H2->P4 Out-of-Hood Backup H3 H302 Ingestion Hazard E2 Closed-System Transfer H3->E2 Contamination O1 Safe Handling & Dispensing Protocol E1->O1 E2->O1 P1->O1 P2->O1 P3->O1 P4->O1

Fig 1: Logical relationship between chemical hazards, engineering controls, and PPE requirements.

References

  • Zhan, W., et al. "Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.